![molecular formula C29H28ClN3O3 B2495744 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride CAS No. 2097857-02-6](/img/structure/B2495744.png)
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of o-phenylenediamines with electrophilic reagents, leading to the formation of quinoxalines, benzimidazoles, and diazepines. A variety of methods have been developed over the years, emphasizing the versatility of synthetic routes for creating these complex molecules (Ibrahim, 2011).
Molecular Structure Analysis
Quinoline and its derivatives, such as the compound , are characterized by a nitrogenous bicyclic heterocyclic structure. This structure combines a benzene ring fused with a pyridine moiety, contributing to the molecule's chemical stability and reactivity (Verma, Quraishi, & Ebenso, 2020).
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical reactions, including N-dealkylation, which is a common metabolic pathway for arylpiperazine derivatives in clinical applications. This process involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which have diverse effects on neurotransmitter receptors (Caccia, 2007).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline structure, are crucial for their applications in drug formulation and material science. However, detailed information specific to "1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride" would require further experimental characterization.
Chemical Properties Analysis
Quinoline derivatives like the compound are known for their corrosion inhibitory properties due to their ability to form stable chelating complexes with metal surfaces. This property is particularly beneficial in anticorrosive materials, highlighting the compound's potential in industrial applications (Verma, Quraishi, & Ebenso, 2020).
科学的研究の応用
Synthesis and Structural Characteristics
Synthesis of Polycyclic Heterocycles : Research into novel polycyclic heterocycles, such as the synthesis of 3-amino derivatives derived from tetracyclic ketones, reveals methods to create compounds with potential biological activity. These synthetic pathways often involve reactions with piperazine or similar amines, leading to compounds that could have relevance in drug design or as intermediates for further chemical modifications (Petigara & Yale, 1972).
Development of Quinoline and Naphthyridine Derivatives : The creation of quinoline and naphthyridine derivatives, which can be structurally related to the chemical , indicates the interest in these frameworks for their potential as antibacterial agents. Such syntheses explore the variations at specific positions on the quinoline nucleus to enhance biological activity, showing the structural versatility and potential application range of these heterocycles (Sánchez et al., 1988).
Applications in Medicinal Chemistry
Antipsychotic Drug Development : Arylpiperazine derivatives, containing quinolinone-like moieties, have been investigated for their potential as antipsychotics. These compounds, through their action on dopamine, serotonin receptors, and serotonin transporters, present a polypharmacological approach for treating disorders like schizophrenia, anxiety, and depression. This suggests that structurally related compounds could be explored for similar CNS disorders (Wu et al., 2019).
Anticancer Activity : The synthesis and evaluation of isoxazolequinoxaline derivatives demonstrate the interest in quinoxaline derivatives as potential anticancer drugs. These studies, involving molecular docking and biological assays, aim to identify compounds with high efficacy against specific cancer targets, underscoring the significance of structural design in drug discovery (Abad et al., 2021).
Bronchodilator Enhancement : The study of compounds that modulate the effect of bronchodilators through alpha-adrenergic receptor blocking showcases another therapeutic dimension. Although not directly related to the queried compound, such research indicates the potential for structurally similar compounds to enhance the efficacy of treatments for respiratory conditions (Kitamura et al., 1980).
作用機序
Target of Action
The primary target of this compound is the Proteinase-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin signaling and platelet activation .
Mode of Action
This compound acts as a PAR4 antagonist . It binds to the PAR4 receptor, inhibiting its activation and subsequent signaling pathways . This results in effective antiplatelet aggregation activity and a lower tendency for bleeding .
Biochemical Pathways
By inhibiting the activation of PAR4, this compound disrupts the thrombin signaling pathway . This leads to a decrease in platelet aggregation, which is a key process in the formation of blood clots .
Pharmacokinetics
The compound exhibits good metabolic stability in human liver microsomes . It has an IC50 value of 26.13 nM and 14.26 nM for two isomers , indicating potent in vitro antiplatelet activity. The compound also shows good oral pharmacokinetic properties in mice, with a half-life (T1/2) of 7.32 hours and a bioavailability (F) of 45.11% .
Result of Action
The molecular and cellular effects of this compound’s action include reduced platelet aggregation and a lower tendency for bleeding . These effects make it a promising candidate for the treatment of arterial thrombotic diseases .
特性
IUPAC Name |
[9-(4-benzylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3.ClH/c33-29(22-9-5-2-6-10-22)24-19-30-25-18-27-26(34-15-16-35-27)17-23(25)28(24)32-13-11-31(12-14-32)20-21-7-3-1-4-8-21;/h1-10,17-19H,11-16,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZLNLMAWNFLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

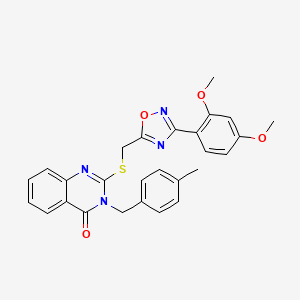
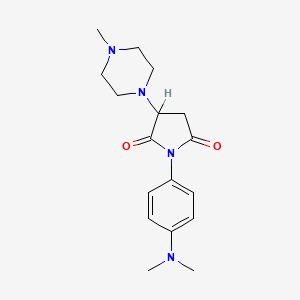

![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2495664.png)
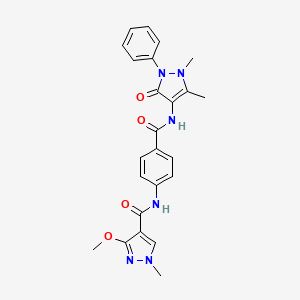
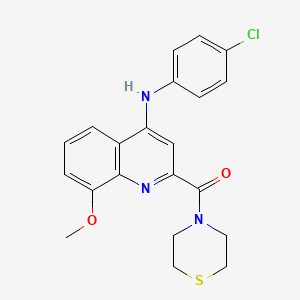
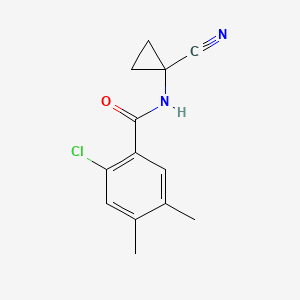
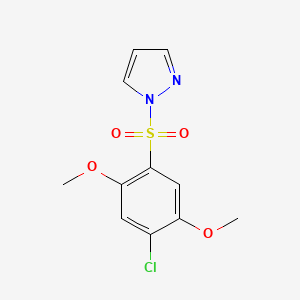
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2495672.png)

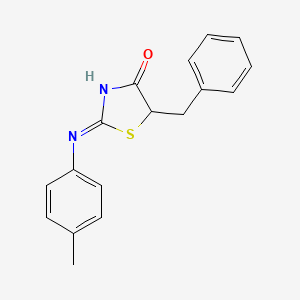
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2495680.png)
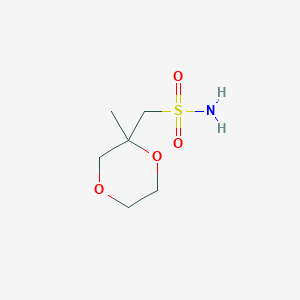
![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2495684.png)